molecular formula C12H17ClFN B1391464 4-(2-Fluorobenzyl)piperidine hydrochloride CAS No. 193357-26-5

4-(2-Fluorobenzyl)piperidine hydrochloride

Cat. No. B1391464
CAS RN: 193357-26-5
M. Wt: 229.72 g/mol
InChI Key: PXFXMIWBLWWLLL-UHFFFAOYSA-N
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Description

“4-(2-Fluorobenzyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17ClFN . It is a solid substance that is white in color .


Molecular Structure Analysis

The molecular structure of “4-(2-Fluorobenzyl)piperidine hydrochloride” can be represented by the SMILES notation: Cl.FC1=CC=CC (CC2CCNCC2)=C1 . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

“4-(2-Fluorobenzyl)piperidine hydrochloride” has a molecular weight of 229.72 g/mol . It is a solid substance that is white in color . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Pharmacology

4-(2-Fluorobenzyl)piperidine hydrochloride: is a significant compound in pharmacology due to its role as a piperidine derivative. Piperidine structures are present in over twenty classes of pharmaceuticals, including alkaloids . This compound’s derivatives are explored for their potential in creating new therapeutic agents, with research focusing on their synthesis and biological evaluation .

Neuroscience

In neuroscience, 4-(2-Fluorobenzyl)piperidine hydrochloride is utilized for its potential activity on the central nervous system. It serves as a precursor or an intermediate in the synthesis of compounds that target neurological pathways and receptors . The compound’s influence on neurotransmitter systems is a key area of investigation.

Biochemistry

Biochemically, 4-(2-Fluorobenzyl)piperidine hydrochloride is used in the study of enzyme-substrate interactions and receptor binding. Its structural properties allow it to mimic or interfere with natural biochemical processes, making it a valuable tool for understanding molecular mechanisms .

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in the design and development of new drugs. Its piperidine core is a versatile scaffold that can be modified to enhance drug properties such as potency, selectivity, and pharmacokinetics . The compound’s role in structure-activity relationship studies is particularly noteworthy.

Organic Synthesis

4-(2-Fluorobenzyl)piperidine hydrochloride: is a building block in organic synthesis. It’s used to construct complex organic molecules through reactions like hydrogenation, cyclization, and multicomponent reactions . Its reactivity and stability under various conditions make it a staple in synthetic organic chemistry.

Analytical Chemistry

Lastly, in analytical chemistry, 4-(2-Fluorobenzyl)piperidine hydrochloride is used as a standard or reference compound. It helps in the calibration of instruments and validation of analytical methods due to its well-characterized properties and purity . It’s also used in the development of new analytical techniques.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-[(2-fluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFXMIWBLWWLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193357-26-5
Record name Piperidine, 4-[(2-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193357-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Fluorobenzyl)piperidine hydrochloride
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Reactant of Route 6
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